molecular formula C18H18FN3O3S2 B6512970 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 886953-39-5

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6512970
CAS No.: 886953-39-5
M. Wt: 407.5 g/mol
InChI Key: XTPJZNLBGGRWON-UHFFFAOYSA-N
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Description

The compound “2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Biochemical Analysis

Biochemical Properties

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of certain enzymes, such as KATP channels, which are involved in regulating insulin release from pancreatic beta cells . Additionally, it interacts with AMPA receptors, modulating synaptic transmission in the central nervous system . The nature of these interactions involves binding to specific sites on the enzymes or receptors, leading to changes in their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In pancreatic beta cells, this compound inhibits insulin release by blocking KATP channels . In neuronal cells, it modulates synaptic transmission by interacting with AMPA receptors . These interactions influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of KATP channels affects the cellular metabolism of glucose, leading to altered insulin secretion.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the KATP channels, inhibiting their activity and preventing the efflux of potassium ions . This inhibition leads to depolarization of the cell membrane and subsequent inhibition of insulin release. Similarly, its interaction with AMPA receptors involves binding to the receptor sites, modulating their activity and affecting synaptic transmission . These binding interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of KATP channels and AMPA receptors, resulting in long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits KATP channels and modulates AMPA receptors without causing significant adverse effects . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . It undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . The interaction with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mechanisms . It binds to transport proteins in the blood, facilitating its distribution to different tissues . The localization and accumulation of the compound in specific tissues can influence its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with KATP channels and AMPA receptors . Post-translational modifications and targeting signals direct the compound to these specific compartments, ensuring its effective interaction with the target biomolecules .

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-10-6-11(2)17(12(3)7-10)21-16(23)9-26-18-20-14-5-4-13(19)8-15(14)27(24,25)22-18/h4-8H,9H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPJZNLBGGRWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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